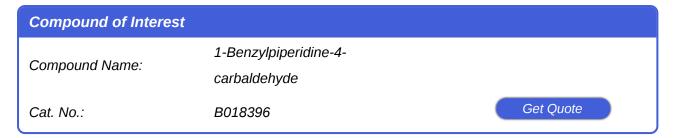


Structural Analysis of 1-Benzylpiperidine-4carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carbaldehyde is a key synthetic intermediate, most notably in the production of the Alzheimer's disease therapeutic, Donepezil. A thorough understanding of its structural and physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and facilitating the development of novel derivatives. This technical guide provides a comprehensive analysis of **1-Benzylpiperidine-4-carbaldehyde**, consolidating its structural data, spectroscopic profile, and synthetic methodologies.

Chemical and Physical Properties

1-Benzylpiperidine-4-carbaldehyde, with the CAS number 22065-85-6, is a colorless to yellow liquid.[1] Its core structure consists of a piperidine ring N-substituted with a benzyl group and a formyl group at the 4-position.[2][3] This arrangement of functional groups makes it a versatile building block in organic synthesis.[1]



Property	Value	Reference
Molecular Formula	C13H17NO	[1][2]
Molecular Weight	203.28 g/mol	[1][2]
Appearance	Colorless to yellow liquid	[1]
Boiling Point	299.5 ± 33.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Refractive Index (n20/D)	1.537 - 1.600	[1]
Flash Point	>110 °C (>230 °F)	[4]
CAS Number	22065-85-6	[1][2]

Spectroscopic Analysis

The structural elucidation of **1-Benzylpiperidine-4-carbaldehyde** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the protons of the benzyl and piperidine moieties.



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
9.6	S	1H	Aldehydic proton (-CHO)	[5]
7.2 - 7.4	m	5H	Aromatic protons (C ₆ H ₅ -)	[5]
3.5	S	2H	Benzylic protons (-CH ₂ -Ph)	[5]
2.75 - 2.9	m	2H	Axial protons on C2 and C6 of piperidine	[5]
2.05 - 2.3	m	3Н	Equatorial protons on C2, C6 and proton on C4 of piperidine	[5]
1.6 - 1.9	m	4H	Protons on C3 and C5 of piperidine	[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the benzyl group. Based on typical chemical shifts for similar structures, the following assignments can be predicted.[6] While specific data is not readily available in the provided search results, PubChem indicates the availability of ¹³C NMR spectra for this compound.[5]



Predicted Chemical Shift (δ) ppm	Carbon Assignment
~202	Aldehyde carbonyl carbon (C=O)
~138	Quaternary aromatic carbon (C-CH ₂)
~129	Aromatic methine carbons (ortho- and meta- to CH ₂)
~127	Aromatic methine carbon (para- to CH ₂)
~63	Benzylic carbon (-CH ₂ -Ph)
~53	Piperidine carbons adjacent to nitrogen (C2, C6)
~49	Piperidine carbon bearing the formyl group (C4)
~28	Piperidine carbons (C3, C5)

Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzylpiperidine-4-carbaldehyde** will be characterized by the stretching vibrations of its key functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
~2920, ~2850	C-H stretching (aliphatic)
~2820, ~2720	C-H stretching (aldehyde)
~1720	C=O stretching (aldehyde)
~1600, ~1495, ~1450	C=C stretching (aromatic ring)
~1100	C-N stretching
~740, ~700	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 203. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[7] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a likely fragmentation pathway.

Synthesis and Experimental Protocols

Several synthetic routes to **1-Benzylpiperidine-4-carbaldehyde** have been reported, primarily involving the reduction of a carboxylic acid derivative or the oxidation of the corresponding alcohol.

Synthesis via Reduction of an Ester

A common method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

- Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[5]
- Cool the solution to -78 °C using a dry ice/acetone bath.[5]
- Slowly add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the cooled solution.[5]
- Stir the reaction mixture at -78 °C for 1 hour.[5]
- Quench the reaction by the slow addition of 150 ml of methanol.[5]
- Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.[5]
- Filter the mixture through diatomaceous earth (e.g., Celite®) and wash the filter cake with methanol.[5]
- Concentrate the filtrate under reduced pressure to yield 1-benzylpiperidine-4carbaldehyde (6.91 g, 92% yield).[5]



• The product can be used directly or further purified by vacuum distillation.[5]

Synthesis via Oxidation of an Alcohol

Another approach is the oxidation of (1-benzylpiperidin-4-yl)methanol. The Swern oxidation is a suitable method for this transformation.

Experimental Protocol:

- In a round-bottom flask, prepare a solution of oxalyl chloride (16.2 g, 0.12 mol) in dichloromethane (150 mL).
- To this solution, add anhydrous dimethyl sulfoxide (20 mL).
- Cool the reaction mixture to -70 °C in a cryogenic bath and stir for 15 minutes.
- Add a solution of N-benzyl piperidine alcohol (20 g, 0.097 mol) dropwise to the reaction mixture.
- Subsequently, add triethylamine (24.6 g, 0.24 mol) and continue stirring for an additional 15 minutes at -70 °C.
- Allow the reaction mixture to warm to room temperature overnight.
- Dilute the mixture with dichloromethane (100 mL) and guench with cold water.
- Separate the organic layer and wash it sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent in vacuo to obtain N-Benzylpiperidine-4-carboxaldehyde (19.2 g, 96% yield).[8]

Role in Pharmaceutical Synthesis

1-Benzylpiperidine-4-carbaldehyde is a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1] The aldehyde



functionality allows for a condensation reaction with 5,6-dimethoxy-1-indanone to form a key chalcone intermediate, which is subsequently reduced to yield Donepezil.

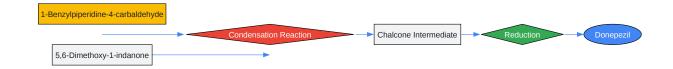
Visualized Workflows Synthetic Workflow



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Caption: Synthetic workflow for **1-Benzylpiperidine-4-carbaldehyde** via ester reduction.

Role in Donepezil Synthesis



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Caption: Role of 1-Benzylpiperidine-4-carbaldehyde in the synthesis of Donepezil.

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